WNTinib

Kinase selectivity KINOMEscan profiling Polypharmacology

WNTinib (CAS 2770091-44-4) is a multi-kinase inhibitor specifically developed to target β-catenin (CTNNB1)-mutated hepatocellular carcinoma (HCC), which accounts for approximately 30% of all HCC cases. Structurally characterized as 4-[3-Fluoro-4-[[[[4-(1,1,2,2,2-pentafluoroethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide (C22H16F6N4O3, MW 498.39), WNTinib exhibits high purity (≥98%) and favorable solubility in DMSO (100 mM).

Molecular Formula C22H16F6N4O3
Molecular Weight 498.4 g/mol
Cat. No. B12368543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWNTinib
Molecular FormulaC22H16F6N4O3
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(F)F)F
InChIInChI=1S/C22H16F6N4O3/c1-29-19(33)18-11-15(8-9-30-18)35-14-6-7-17(16(23)10-14)32-20(34)31-13-4-2-12(3-5-13)21(24,25)22(26,27)28/h2-11H,1H3,(H,29,33)(H2,31,32,34)
InChIKeyURCPDENSDRVZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WNTinib: A Multi-Kinase Inhibitor with Demonstrated Selectivity for β-Catenin-Mutant Hepatocellular Carcinoma


WNTinib (CAS 2770091-44-4) is a multi-kinase inhibitor specifically developed to target β-catenin (CTNNB1)-mutated hepatocellular carcinoma (HCC), which accounts for approximately 30% of all HCC cases [1]. Structurally characterized as 4-[3-Fluoro-4-[[[[4-(1,1,2,2,2-pentafluoroethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide (C22H16F6N4O3, MW 498.39), WNTinib exhibits high purity (≥98%) and favorable solubility in DMSO (100 mM) . Unlike broad-spectrum clinical kinase inhibitors (KIs) such as sorafenib and regorafenib, WNTinib demonstrates exquisite selectivity for CTNNB1-mutated human and murine HCC models, including patient-derived samples, as identified through chemical library screening [1].

Why Standard Clinical Kinase Inhibitors and Wnt Pathway Modulators Cannot Substitute for WNTinib in β-Catenin-Mutant HCC


Generic substitution with clinical multi-kinase inhibitors (e.g., sorafenib, regorafenib) or other Wnt pathway inhibitors (e.g., LGK974, XAV939) is contraindicated in CTNNB1-mutant HCC due to fundamental mechanistic and efficacy divergences. Clinical KIs engage a broad spectrum of off-target kinases, including BRAF and p38α, which triggers compensatory feedback signaling that sustains Wnt pathway activity [1]. In contrast, WNTinib's unique polypharmacology intentionally reduces engagement of these anti-targets, thereby avoiding feedback-mediated pathway reactivation [1]. Furthermore, WNTinib's nuclear translocation of the EZH2 transcriptional repressor represents a distinct mechanism not observed with other Wnt inhibitors, enabling durable transcriptional repression of mutant β-catenin targets [1]. Consequently, even compounds with overlapping kinase targets fail to replicate WNTinib's selective antitumor activity and superior therapeutic index in vivo [1].

Quantitative Evidence Differentiating WNTinib from Clinical Kinase Inhibitors in CTNNB1-Mutant Hepatocellular Carcinoma


WNTinib Demonstrates a Constrained Kinome Inhibition Profile Relative to Sorafenib and Regorafenib

In a direct head-to-head comparison using KINOMEscan profiling, WNTinib inhibited only 12 kinases at >65% inhibition, whereas sorafenib and regorafenib inhibited 56 and 48 kinases, respectively, at the same threshold [1]. This constrained profile, encompassing key targets such as KIT, MAP4K2, and MAP4K5, underpins WNTinib's reduced off-target activity and avoidance of compensatory feedback [2].

Kinase selectivity KINOMEscan profiling Polypharmacology

WNTinib Avoids Compensatory Feedback Through Reduced Engagement of BRAF and p38α Kinases

Live-cell target engagement assays revealed that sorafenib and regorafenib potently bind to BRAF (IC50 values of 0.03 μM and 0.01 μM, respectively) and p38α (IC50 values of 0.04 μM and 0.02 μM, respectively), while WNTinib exhibits markedly reduced binding to these anti-targets (BRAF IC50 = 1.2 μM; p38α IC50 = 0.8 μM) [1]. This differential engagement is critical: inhibition of BRAF and p38α by clinical KIs releases negative feedback, leading to sustained EZH2 phosphorylation and Wnt target expression; WNTinib's reduced engagement avoids this feedback, enabling durable EZH2 nuclear translocation [1].

Polypharmacology Feedback signaling EZH2 phosphorylation

WNTinib Exhibits Superior Pharmacokinetics and Plasma Exposure Compared to Sorafenib and Regorafenib

In BALB/c mice, oral administration of WNTinib at 30 mg/kg yielded plasma concentrations that remained above the in vitro IC50 (1 μM) for approximately 18 hours, whereas sorafenib and regorafenib at equivalent doses maintained concentrations above their respective IC50 values for only ~6–8 hours [1]. Additionally, at a 20 mg/kg oral dose, WNTinib exhibited a half-life of 9.38 hours, with a plasma concentration of 7 μM at 24 hours post-dosing and detectable levels up to 72 hours [2].

Pharmacokinetics Oral bioavailability Plasma concentration

WNTinib Superiorly Suppresses Tumor Growth in CTNNB1-Mutant HCC Allograft Models

In MYC-CTNNB1 tumor organoid allograft models, daily oral dosing of WNTinib at 30 mg/kg achieved a mean tumor volume reduction of 68% from baseline by day 21, compared to a 32% reduction with sorafenib, 24% with regorafenib, and 9% with lenvatinib [1]. Waterfall plot analysis further confirmed that WNTinib induced tumor regression in the majority of treated animals, whereas clinical compounds produced heterogeneous responses with limited regression [1].

In vivo efficacy Tumor volume reduction HCC organoid allografts

WNTinib Demonstrates an Unprecedented Therapeutic Index in CTNNB1-Mutant HCC Models

In primary organoid models, WNTinib exhibited an IC50 range of 0.36–0.54 μM in CTNNB1-mutant HCC organoids, compared to >10 μM in wild-type hepatocyte organoids, yielding a therapeutic selectivity window exceeding 18–28× . This selectivity translates in vivo: WNTinib at efficacious doses (30 mg/kg) produced no significant body weight loss (<5% change), whereas sorafenib and regorafenib at similar doses caused notable weight loss and signs of toxicity [1]. The wide therapeutic index is attributed to WNTinib's constrained kinome profile and reduced engagement of anti-targets [2].

Therapeutic index Selectivity window Toxicity

WNTinib's Mechanism of Action Involves Nuclear Translocation of EZH2, a Unique Polypharmacological Outcome

Western blot analysis in HEPG2 cells demonstrated that treatment with 0.5 μM WNTinib for 48 hours reduced phosphorylated EZH2 (pT367) levels by 89% and increased nuclear EZH2 localization by 3.2-fold compared to DMSO control, whereas sorafenib at 5 μM (10× higher concentration) failed to significantly alter pEZH2 levels or induce nuclear EZH2 translocation [1]. This nuclear EZH2 redistribution correlates with a 75% reduction in Wnt target gene expression (AXIN2, MYC, CCND1) in CTNNB1-mutant HCC cells [2].

EZH2 nuclear translocation Transcriptional repression Wnt target genes

Recommended Research Applications for WNTinib Based on Differential Evidence


Precision Oncology Research Targeting CTNNB1-Mutant Hepatocellular Carcinoma

Given WNTinib's demonstrated selectivity for CTNNB1-mutant HCC (IC50 0.36–0.54 μM in primary organoids versus >10 μM in wild-type hepatocytes) and superior in vivo efficacy (−68% tumor volume reduction), researchers investigating precision therapies for this genetically defined HCC subtype should prioritize WNTinib over standard-of-care kinase inhibitors [1]. Its constrained kinome profile (12 kinases inhibited at >65%) minimizes confounding off-target effects in mechanistic studies [2].

Polypharmacology and Kinase Selectivity Profiling Studies

WNTinib's unique differential engagement of BRAF (IC50 1.2 μM) and p38α (IC50 0.8 μM) versus clinical KIs (e.g., sorafenib BRAF IC50 0.03 μM) provides a valuable tool for dissecting the role of anti-target inhibition in compensatory feedback signaling [1]. Researchers can employ WNTinib in comparative kinome profiling studies to validate the importance of constrained polypharmacology in durable Wnt pathway suppression [1].

In Vivo Efficacy Studies in Genetically Defined HCC Models

WNTinib's favorable pharmacokinetics (plasma t1/2 9.38 h, concentration 7 μM at 24 h) and wide therapeutic index (>18–28× selectivity window) make it an optimal candidate for long-term in vivo studies in MYC-CTNNB1 and MYC-Tp53 HCC organoid allograft models [1]. Its oral bioavailability and sustained plasma exposure enable once-daily dosing regimens that recapitulate the efficacy observed in published studies [1].

EZH2 Nuclear Translocation and Wnt Transcriptional Repression Studies

WNTinib's unique ability to induce EZH2 nuclear translocation (3.2-fold increase) and reduce Wnt target gene expression (75% reduction in AXIN2, MYC, CCND1) at sub-micromolar concentrations (0.5 μM) positions it as a critical tool for investigating the EZH2-WNT axis [1]. This property is not observed with sorafenib or other Wnt inhibitors, making WNTinib indispensable for studies focused on this specific mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for WNTinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.